molecular formula C10H10ClFN2O B7936157 N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide

Cat. No.: B7936157
M. Wt: 228.65 g/mol
InChI Key: KRXZLORFTTYCIY-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a benzamide core, a structure found in various bioactive molecules, substituted with chlorine and fluorine atoms, and linked to an azetidine ring. The azetidine moiety is a saturated four-membered ring that is increasingly valuable in drug discovery for its ability to improve pharmacokinetic properties and metabolic stability . Similarly, benzamide derivatives have been extensively studied and developed as inhibitors for various biological targets. For instance, some novel amide derivatives containing an azetidine moiety have demonstrated significant activity as succinate dehydrogenase (SDH) inhibitors, showing promising antifungal effects . As a building block, this compound can be used in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic or agrochemical agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-7(2-1-3-8(9)12)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZLORFTTYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amide Coupling

The most direct method involves reacting 2-chloro-3-fluorobenzoyl chloride with azetidin-3-amine. This approach, detailed in patent literature, leverages the high reactivity of acyl chlorides to form amides under mild conditions.

Procedure :

  • Synthesis of 2-Chloro-3-Fluorobenzoyl Chloride :

    • 2-Chloro-3-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40–50°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

  • Amide Formation :

    • Azetidin-3-amine (1.0 equiv) is dissolved in DCM and cooled to 0–5°C. A solution of 2-chloro-3-fluorobenzoyl chloride (1.1 equiv) in DCM is added dropwise, followed by triethylamine (TEA, 1.5 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12 hours.

  • Workup :

    • The reaction is quenched with water, and the organic layer is washed with 10% aqueous K₂CO₃ and brine. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound in 72–78% purity.

Key Data :

ParameterValueSource
Yield75%
Reaction Time12 hours
Purification MethodColumn chromatography

Coupling Reagent-Assisted Amide Synthesis

Alternative methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid directly, bypassing acyl chloride formation.

Procedure :

  • Activation of 2-Chloro-3-Fluorobenzoic Acid :

    • The acid (1.0 equiv) is dissolved in DMF and treated with HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0°C for 30 minutes.

  • Amine Coupling :

    • Azetidin-3-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 6 hours.

  • Workup :

    • The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, and purified via recrystallization (ethanol/water) to afford the product in 68% yield.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Higher functional group tolerance.

Protection-Deprotection Strategies for Azetidin-3-Amine

Boc Protection of Azetidine Amine

To prevent side reactions during amide formation, the amine group is often protected as a tert-butyl carbamate (Boc).

Procedure :

  • Protection :

    • Azetidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF/water (1:1) at 0°C. The mixture is stirred for 2 hours, yielding Boc-azetidin-3-amine.

  • Amide Coupling :

    • The protected amine is reacted with 2-chloro-3-fluorobenzoyl chloride as described in Section 1.1.

  • Deprotection :

    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1 hour.

Yield Improvement :

  • Overall yield increases to 82% due to reduced side reactions.

Characterization and Analytical Validation

Spectroscopic Analysis

FT-IR (KBr, cm⁻¹) :

  • 1664 : C=O stretch of amide.

  • 1520 : N–H bend (amide II).

  • 760/690 : C–Cl and C–F stretches.

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H) : Amide NH.

  • δ 7.4–7.2 (m, 2H) : Aromatic protons (2-chloro-3-fluorophenyl).

  • δ 3.8–3.6 (m, 4H) : Azetidine ring protons.

Challenges and Mitigation Strategies

Azetidine Ring Stability

The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. To address this:

  • Reactions are conducted at or below room temperature.

  • Neutral pH is maintained during workup.

Byproduct Formation

Trace tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) is removed using 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing nature of the fluorine atom activates the 2-chloro substituent on the benzamide moiety for nucleophilic aromatic substitution (NAS). Experimental studies on analogous 2-chloro-3-fluorobenzamides demonstrate:

  • Reactivity with Amines : Substitution occurs under mild conditions (e.g., DMF, DIEA, 0–25°C), yielding secondary or tertiary amine derivatives .

  • Halogen Exchange : Bromination via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups .

Table 1: Substitution Reactions of 2-Chloro-3-Fluorobenzamide Derivatives

SubstrateNucleophileConditionsProduct YieldSource
3-Bromo-2-fluorobenzamide1-CyclobutylpyrazoleDCM, DIEA, HBTU, 25°C100%
2-ChlorobenzamideNaN₃DMF, 80°C, 12h85%

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening and functionalization:

  • Acid-Catalyzed Hydrolysis : In HCl, the azetidine ring opens to form γ-aminobutyric acid derivatives .

  • N-Alkylation/Acylation : The secondary amine in azetidine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions .

Example Reaction Pathway :

  • Ring-Opening : Treatment with HCl yields 3-aminobutanamide intermediates .

  • Recyclization : Intermediate reacts with chloroacetyl chloride to form β-lactam derivatives (e.g., azetidin-2-ones) .

Key Data :

  • Azetidin-2-one derivatives (e.g., 3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one) show enhanced antimicrobial activity (MIC = 1.5–25 μg/mL) .

Fluorine Substituent Effects

The 3-fluoro group directs electrophilic substitution meta to its position and stabilizes intermediates via inductive effects:

  • Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the 5-position of the benzamide ring .

  • Hydrogen Bonding : Fluorine participates in weak H-bonding with biological targets (e.g., tubulin), enhancing bioactivity .

Table 2: Impact of Fluorine on Biological Activity

CompoundTargetIC₅₀/EC₅₀Source
2-Fluoro benzamide analogHIV-1 capsid3.13 μM
3-Chloro-β-lactam analogTubulin polymerization17 nM

Amide Bond Reactivity

The benzamide’s carbonyl group engages in:

  • Hydrolysis : Under strong acidic/basic conditions, cleavage yields 2-chloro-3-fluorobenzoic acid and azetidine-3-amine .

  • Reduction : LiAlH₄ reduces the amide to a benzylamine derivative .

Synthetic Utility :

  • Amide couplings (e.g., HBTU/DIEA-mediated) enable modular derivatization for drug discovery .

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Trends in Azetidine-Benzamide Derivatives

Compound ModificationReactivity ProfileKey Observation
Replacement of Cl with FReduced NAS efficiencyHigher thermal stability
Azetidine → PyrrolidineSlower ring-opening kineticsImproved metabolic stability
Addition of electron-donating groupsEnhanced EAS at benzamide ringIncreased bioactivity

Scientific Research Applications

Biological Activities

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research in pharmacology. The following sections detail its key applications:

Anticancer Activity

Research indicates that compounds with similar structures to this compound demonstrate significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines, including colon and breast cancers. Studies have reported IC50 values as low as 0.09 μM against MDA-MB-468 cells, indicating potent cytotoxicity compared to standard treatments like cisplatin .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Similar nitrogen-containing heterocycles have been shown to inhibit pro-inflammatory pathways effectively. For example, certain benzamide derivatives have been reported to reduce nitric oxide production in macrophage assays, highlighting their potential in treating inflammatory diseases .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Compounds with similar scaffolds have been tested against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, showing significant minimum inhibitory concentrations (MIC) that suggest effectiveness against resistant strains .

Interaction with Biological Targets

The compound is believed to interact with various proteins and enzymes, modulating their activity through binding at active or allosteric sites. This interaction can lead to inhibition or activation of specific pathways involved in disease processes, such as cancer proliferation or inflammation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in elucidating the relationship between the chemical structure of this compound and its biological activity. Modifications to the azetidine ring or substitution patterns on the benzamide moiety can significantly enhance or diminish activity against targeted diseases .

Case Studies and Research Findings

Several studies have documented the application of compounds related to this compound:

Study FocusFindingsReference
Anticancer ActivityCompound exhibited IC50 values of 0.09 μM against MDA-MB-468 cells
Anti-inflammatory EffectsSignificant reduction in NO production in RAW 264.7 macrophages
Antimicrobial EfficacyEffective against Staphylococcus aureus with MIC = 0.25 μg/mL

Mechanism of Action

The mechanism by which N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-N-phenylbenzamide ()
  • Structure : Features a benzamide core with a 3-chloro substituent and an N-phenyl group.
  • Key Differences : Lacks the azetidine ring and fluorine atom.
  • Crystallographic Data: Monoclinic crystal system (P21/c) with unit cell dimensions a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å. The absence of azetidine likely reduces steric strain compared to the target compound .
N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide ()
  • Structure : Contains a benzimidazole ring instead of azetidine, with a 3-chloro substituent.
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide ()
  • Structure : Substituted pyridine ring at the amide nitrogen, with nitro and chloro groups on the benzoyl moiety.
Molecular Weight and Solubility
Compound Molecular Weight Key Substituents Likely Solubility Profile
N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide ~228.6 Cl, F, azetidine Moderate (polar azetidine vs. lipophilic aryl)
3-Chloro-N-phenylbenzamide () 231.67 Cl, phenyl Low (highly lipophilic)
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide () 287.67 Cl, NO₂, pyridine Moderate (polar nitro and pyridine)
Agrochemical Analogs ()
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a trifluoromethyl group; demonstrates the importance of fluorine in enhancing bioactivity and stability .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Combines chloroaryl and heterocyclic groups, suggesting structural synergy for pesticidal activity .
Pharmacological Potential

Biological Activity

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor function, leading to various physiological effects. The compound is believed to act as a modulator of certain G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways related to inflammation and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of azetidinones have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance or diminish antimicrobial efficacy .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AZT b2Staphylococcus aureus32 µg/mL
AZT b3Escherichia coli16 µg/mL
AZT g2Candida albicans8 µg/mL

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays using RAW 264.7 murine macrophages demonstrated that the compound could inhibit nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The IC50 values for NO release were found to be competitive with known anti-inflammatory drugs .

Case Studies and Research Findings

Several case studies have investigated the therapeutic applications of this compound:

  • Cancer Research : In a study exploring the effects on cancer cell lines, it was observed that the compound exhibited cytotoxic effects against various tumor types, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Inflammatory Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, further supporting its role in modulating inflammatory responses .
  • Neuroprotective Studies : Preliminary findings suggest that this compound may possess neuroprotective properties through modulation of neuroinflammatory pathways, which could be beneficial in neurodegenerative diseases .

Q & A

Q. How can LC-MS/MS methods be validated for quantifying trace impurities?

  • Validation Parameters :
  • Linearity : R<sup>2</sup> > 0.99 over 0.1–100 ng/mL.
  • LOQ : 0.05 ng/mL (S/N ≥ 10).
  • Matrix Effects : Spike plasma samples with deuterated internal standards (e.g., d4-benzamide) .

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